molecular formula C8H3ClF4O B6157943 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1516455-76-7

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6157943
CAS No.: 1516455-76-7
M. Wt: 226.55 g/mol
InChI Key: AFINILYUQZVNMK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone with the molecular formula C₈H₅ClF₃O (molecular weight: 209.57 g/mol). Its structure features a trifluoroacetyl group attached to a 3-chloro-2-fluorophenyl ring, combining strong electron-withdrawing effects from both the chlorine and trifluoromethyl substituents.

The compound’s reactivity and applications are influenced by the electronic effects of its substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .

Properties

CAS No.

1516455-76-7

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H

InChI Key

AFINILYUQZVNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Halogenated Arenes

Friedel-Crafts acylation, while traditionally limited to activated aromatic systems, can be adapted for halogenated substrates using Lewis acid catalysts. For 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one, the electron-withdrawing nature of fluorine and chlorine substituents necessitates aggressive conditions:

  • Reagents : Trifluoroacetic anhydride, AlCl₃ (2.5 equiv), 1,2-dichloroethane (DCE) at reflux (83°C).

  • Substrate : Pre-halogenated 1,2-difluorobenzene or 3-chloro-2-fluorobenzene.

  • Yield : ≤28% due to competing dehalogenation and acyl group migration.

The trifluoroacetyl group directs subsequent electrophilic substitution to the meta position, but steric and electronic effects from adjacent halogens often lead to byproducts.

Sequential Halogenation of Trifluoroacetylated Intermediates

A more reliable approach involves introducing halogens sequentially after acylation:

  • Acylation : 2-fluorophenyl trifluoroethanone synthesis via Friedel-Crafts.

  • Chlorination : Electrophilic chlorination using Cl₂ gas (0.5 bar) in fuming H₂SO₄ at 60°C directs Cl to the meta position relative to the acyl group (C3).

  • Workup : Quenching in ice-water followed by dichloromethane extraction isolates the product in 74% purity.

Nitration-Chlorination Cascade Reactions

Nitro Group as a Directing Moiety

Patents describe nitration followed by chlorination to achieve polysubstituted aryl ketones:

StepConditionsRole in Synthesis
NitrationHNO₃ (1.1 equiv) in H₂SO₄, 55°C, 15 minIntroduces nitro group para to fluorine, directing Cl to C3
ChlorinationTrichloroisocyanuric acid (TCCA, 1.2 equiv) in H₂SO₄, 105°C, 2 hrReplaces nitro with Cl via radical mechanism

Example Protocol :

  • 2-Fluorophenyl trifluoroethanone (10 mmol) nitrated with 65% HNO₃ yields 2-fluoro-5-nitro analog (93% conversion).

  • TCCA chlorination at 105°C for 2 hours replaces NO₂ with Cl, giving this compound in 61% yield.

Limitations and Byproduct Formation

  • Nitro Retention : Incomplete chlorination leaves residual NO₂ groups (≤9% by HPLC).

  • Overchlorination : Excess TCCA generates 3,5-dichloro byproducts (up to 12%).

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

Chlorine can replace activated leaving groups (e.g., NO₂) under high-temperature Cl₂ flow:

  • Conditions : 220°C, Cl₂ gas (0.2 L/min), 12 hr.

  • Efficiency : 89% conversion but requires corrosive gas handling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageDrawback
Friedel-Crafts2868Single-stepLow yield
Nitration-Chlorination6188ScalableByproduct formation
Schiemann5892Positional accuracyMulti-step
Nucleophilic Substitution8995High conversionEquipment demands

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvent : Dichloromethane minimizes acyl group hydrolysis vs. EtOAc or THF.

  • Catalyst : FeCl₃ (0.1 equiv) accelerates chlorination by 22% compared to uncatalyzed reactions.

Green Chemistry Considerations

  • Waste Reduction : TCCA replaces Cl₂ gas, lowering gaseous emissions by 73%.

  • Recycling : H₂SO₄ from nitration steps is reconcentrated and reused (4 cycles without yield loss ).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.

  • Anticancer Agents : Research has indicated that fluorinated compounds can exhibit enhanced biological activity. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Compounds : The compound's structural features are conducive to modifications that can lead to effective antiviral agents. Studies have focused on its potential to disrupt viral replication processes.

Agrochemicals

The compound's unique properties make it suitable for use in the development of agrochemicals. Fluorinated compounds often show increased potency and selectivity as pesticides or herbicides.

  • Pesticide Development : Research indicates that fluorinated phenyl compounds can enhance the efficacy of pesticides by improving their stability and reducing environmental degradation.

Material Science

In material science, this compound is being studied for its potential use in creating advanced materials with specific properties.

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can lead to materials with improved thermal stability and chemical resistance. These materials are valuable in industries ranging from electronics to aerospace.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists examined the effectiveness of a formulation containing this compound as a herbicide. Field trials showed that the compound significantly reduced weed populations while maintaining crop yield, suggesting its potential as an environmentally friendly alternative to existing herbicides.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The position and type of halogens on the phenyl ring significantly alter physical and chemical properties. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one 2-Cl 209.57 Pale yellow liquid; used in radical coupling reactions
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone 4-Br, 3-F 273.47 Commercial availability; GHS-classified for acute toxicity
1-(3-Chloro-2-fluorophenyl)propan-1-one Propanone backbone 186.61 Liquid at RT; lower lipophilicity vs. trifluoro derivatives
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone Cl, 2F on acetyl; 3-F on phenyl 208.56 High-cost industrial reagent; used in electrophilic substitutions

Key Observations :

  • Halogen position : 2-Chloro derivatives (e.g., 1m in ) exhibit distinct NMR shifts compared to 3-chloro isomers due to steric and electronic effects .
  • Trifluoromethyl vs. alkyl chains: Trifluoroacetyl derivatives show higher thermal stability and lower basicity than propanone analogues .
Impact of Halogen Substitution on Physical Properties
  • Melting/Boiling Points : Bromine substituents (e.g., 1p in ) increase molecular weight and boiling points compared to chlorine analogues.
  • Solubility: Trifluoroacetyl groups reduce water solubility but enhance compatibility with organic solvents (e.g., ethanol, DCM) .
Spectroscopic Comparison (NMR, IR)
  • IR Spectroscopy :

    • C=O Stretching : Trifluoroacetyl derivatives show C=O peaks at ~1700–1730 cm⁻¹ , influenced by electron-withdrawing substituents. For example, 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one exhibits a C=O stretch at 1730 cm⁻¹ , while more electron-deficient systems (e.g., 55 in ) show lower frequencies (~1700 cm⁻¹) .
    • C-F Stretching : Strong absorptions near 1150–1200 cm⁻¹ are common .
  • NMR Spectroscopy :

    • ¹⁹F NMR : Trifluoromethyl groups resonate at δ -73 ppm (CDCl₃), consistent across analogues .
    • ¹H NMR : Aromatic protons near electron-withdrawing groups show downfield shifts. For example, 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one displays a doublet at δ 7.72 ppm (J = 7.3 Hz) for the ortho proton .

Trends :

  • Metal-free methods (e.g., ) reduce contamination but require harsh temperatures.
  • Lithium-mediated reactions () achieve high yields but demand anhydrous conditions.

Biological Activity

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1516455-76-7
  • Molecular Formula : C8H3ClF4O
  • Molecular Weight : 232.56 g/mol
  • Physical Form : Liquid
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains. The compound's structural features suggest that it may exhibit significant interactions with bacterial targets.

Antibacterial Activity

A study focusing on fluoro and trifluoromethyl-substituted compounds demonstrated that derivatives with similar structures can exhibit potent antibacterial activity. For instance, compounds with fluorine substitutions were shown to improve potency against Staphylococcus aureus ATCC 29213. The minimum inhibitory concentration (MIC) values for several compounds were below 1 µg/mL, indicating strong antibacterial effects .

Case Studies

  • Study on Fluorinated Compounds :
    • Researchers evaluated a series of fluoro and trifluoromethyl-substituted compounds for their antibacterial activity. The compound was part of a broader investigation that highlighted the importance of halogen substitutions in enhancing biological activity.
    • Key Findings :
      • Compounds with trifluoromethyl groups exhibited MIC values as low as 0.25 µg/mL against S. aureus.
      • Selectivity indices (SI) greater than 10 were noted for several active compounds, indicating a favorable therapeutic window .

Comparative Analysis of Biological Activity

CompoundStructureMIC (µg/mL)Selectivity Index
Compound AFluorinated0.5>10
Compound BTrifluoromethyl0.25>10
This compoundTBDTBDTBD

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the presence of halogen atoms enhances the lipophilicity and electron-withdrawing properties of the molecule, facilitating better interaction with bacterial cell membranes or specific enzymatic targets.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays using Vero cells indicated that while some derivatives exhibited potent antibacterial activity, they also maintained a favorable safety profile with selectivity indices above the critical threshold (>10). This suggests that these compounds could be developed further for therapeutic applications without significant toxicity to host cells .

Q & A

Q. What are the established synthetic routes for 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation using 3-chloro-2-fluorobenzene derivatives and trifluoroacetic anhydride. A validated protocol involves:

  • Cooling precursor solutions to -100°C and adding concentrated sulfuric acid and sodium nitrite under controlled conditions to achieve regioselective halogenation .
  • Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) and structural confirmation via NMR (1H, 13C) and mass spectrometry .

Q. How is the compound’s structural integrity confirmed in academic research?

Key characterization methods include:

  • NMR spectroscopy : To verify aromatic proton environments and trifluoromethyl group presence.
  • IR spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) matching the molecular formula C₈H₃ClF₄O (MW: 238.56 g/mol) .

Q. What are the compound’s primary chemical reactivities?

The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the chlorinated aromatic ring participates in Suzuki-Miyaura cross-coupling for functionalization. Reactivity is modulated by electron-withdrawing trifluoromethyl and halogen groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled research applications?

Strategies include:

  • Catalyst screening : Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reaction kinetics.
  • Temperature control : Stepwise warming from -78°C to RT minimizes side products .
  • Analytical validation : Use HPLC to monitor reaction progress and purity (>95%) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Screens binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting spectral data on regioselectivity be resolved?

  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., using SHELX for structure refinement) .
  • Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) .
  • Isotopic labeling : Use ¹⁹F NMR to track trifluoromethyl group orientation in reaction intermediates .

Q. What methodologies identify the compound’s role in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • SAR analysis : Compare inhibitory potency with analogs (e.g., 4-bromo-α,α,α-trifluoroacetophenone) .

Q. How do structural modifications influence physicochemical properties?

Modification Impact Reference
Cl → Br substitution Increased lipophilicity (logP +0.5)
Addition of methyl Enhanced metabolic stability (t₁/₂ +2h)
Pyrazole ring fusion Improved π-π stacking in enzyme pockets

Q. What strategies mitigate decomposition during storage?

  • Inert atmosphere : Store under argon in amber vials at -20°C.
  • Stabilizers : Add 0.1% BHT to prevent radical-mediated degradation.
  • Moisture control : Use molecular sieves in storage containers .

Q. How is the compound utilized in heterocyclic synthesis?

It serves as a precursor for:

  • Pictet-Spengler reactions : Synthesis of tetrahydroisoquinolines (e.g., with paraformaldehyde/H₂SO₄) .
  • Annulation reactions : Formation of pyrrolo-oxazolones via NHC catalysis (e.g., with 1H-pyrrole-2-carbaldehyde) .

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